3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-5-carboxamide derivative featuring a 2,5-dimethoxyphenyl group at the 3-position of the pyrazole ring and a 4-(2-oxopiperidin-1-yl)phenyl moiety at the carboxamide nitrogen. The structural complexity of this molecule combines electron-donating methoxy groups with a piperidinone-containing aromatic system, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-27-21(15-20(26-27)19-14-18(31-2)11-12-22(19)32-3)24(30)25-16-7-9-17(10-8-16)28-13-5-4-6-23(28)29/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFFRSCMLWUQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as apixaban, primarily targets activated factor X (FXa) in the coagulation cascade. FXa plays a crucial role in blood clotting and thrombosis, making it a key target for anticoagulant drugs.
Mode of Action
Apixaban acts as a direct inhibitor of FXa. It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases. This interaction results in a rapid onset of inhibition of FXa.
Biochemical Pathways
By inhibiting FXa, apixaban interferes with the coagulation cascade, reducing thrombin generation. Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation. This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases.
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans. It has a low potential for drug-drug interactions. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion. A sulfate conjugate of O-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa.
Result of Action
The inhibition of FXa by apixaban results in a reduction in thrombin generation, leading to a decrease in blood clot formation. This makes it effective in the prevention and treatment of various thromboembolic diseases.
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, certain drug-drug interactions could potentially affect its efficacy. Apixaban has been noted for its low potential for such interactions. Additionally, factors such as pH and temperature could potentially influence the stability of the compound. .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Pyrazole Core
Methoxy vs. Halogen Substituents
- Target Compound : The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance aromatic π-π stacking interactions or modulate electron density at the pyrazole core.
- 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (): Chlorine substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Aromatic vs. Dihydro Pyrazole Systems
- The target compound features a fully aromatic pyrazole ring, whereas compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () have a dihydro-pyrazole structure.
Carboxamide Modifications
Piperidinone-Containing Aromatic Moieties
- The 4-(2-oxopiperidin-1-yl)phenyl group in the target compound introduces a heterocyclic system with a ketone functionality. This moiety may enhance hydrogen-bonding interactions with biological targets or improve solubility compared to simpler phenyl groups.
- Comparison with SR-144528 (): A related carboxamide with a bicyclic heptane substituent exhibits higher molecular weight (476.05 g/mol) and distinct steric effects, highlighting how bulky substituents can influence receptor selectivity .
Carboxamide vs. Carbothioamide Derivatives
- Pyrazole carbothioamides (e.g., 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide , ) replace the carbonyl oxygen with sulfur. Thioamides exhibit stronger hydrogen-bond acceptor capacity but may have reduced metabolic stability due to susceptibility to oxidation .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
